3,5-Dichlorophenyl thioethanol
Overview
Description
3,5-Dichlorophenyl thioethanol is an organic compound with the molecular formula C8H8Cl2OS. It is characterized by the presence of a phenyl ring substituted with two chlorine atoms at the 3 and 5 positions, and a thioethanol group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
A structurally similar compound, n-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, has been reported to affectMycobacterium tuberculosis energetics
Mode of Action
The exact mode of action of 3,5-Dichlorophenyl Thioethanol is currently unknown due to the lack of specific studies on this compound. Based on its structural similarity to other compounds, it might interact with its targets and cause changes in their function, leading to effects on the organism’s energetics .
Biochemical Pathways
Given the potential target in mycobacterium tuberculosis, it might influence the energy metabolism pathways of this organism .
Result of Action
Based on its potential target, it might have an impact on the energy metabolism of mycobacterium tuberculosis .
Biochemical Analysis
Cellular Effects
A structurally similar compound, N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, has been reported to affect Mycobacterium tuberculosis energetics
Temporal Effects in Laboratory Settings
The compound is known to have a storage temperature of 2-8°C .
Metabolic Pathways
A related compound, N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, has been reported to affect Mycobacterium tuberculosis energetics , suggesting potential involvement in energy metabolism pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dichlorophenyl thioethanol can be synthesized through several methods. One common synthetic route involves the reaction of 3,5-dichlorobenzyl chloride with thiourea, followed by hydrolysis to yield the desired product. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichlorophenyl thioethanol undergoes various chemical reactions, including:
Oxidation: The thioethanol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to replace the chlorine atoms.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl thioethanol derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dichlorophenyl thioethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichlorophenyl thioethanol
- 2,5-Dichlorophenyl thioethanol
- 3,5-Dichlorophenyl ethanol
Uniqueness
3,5-Dichlorophenyl thioethanol is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2-(3,5-dichlorophenyl)sulfanylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2OS/c9-6-3-7(10)5-8(4-6)12-2-1-11/h3-5,11H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVZHCXFLPWEMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)SCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374221 | |
Record name | 3,5-Dichlorophenyl thioethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101079-86-1 | |
Record name | 3,5-Dichlorophenyl thioethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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